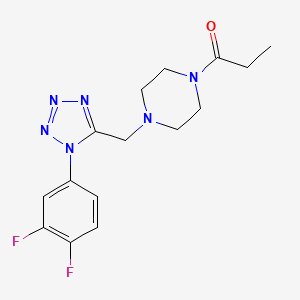

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

CAS No.: 1049450-74-9

Cat. No.: VC7028222

Molecular Formula: C15H18F2N6O

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049450-74-9 |

|---|---|

| Molecular Formula | C15H18F2N6O |

| Molecular Weight | 336.347 |

| IUPAC Name | 1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3 |

| Standard InChI Key | NSUNNEUHBFWKDH-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |

Introduction

Synthesis and Characterization

The synthesis of compounds with similar structures often involves the reaction of aryl azides with triethylorthoformate to form tetrazoles, followed by further functionalization to attach the piperazine and propanone moieties. Characterization typically involves spectroscopic methods such as IR, NMR, and mass spectrometry.

| Synthesis Step | Description |

|---|---|

| 1. Tetrazole Formation | Aryl azide reacts with triethylorthoformate in acetic acid. |

| 2. Piperazine Attachment | The tetrazole derivative is further modified to attach the piperazine ring. |

| 3. Propanone Attachment | The final step involves attaching the propanone moiety to the piperazine ring. |

Biological Activities

Compounds with tetrazole and piperazine rings have shown potential in various biological applications, including antimicrobial and antiviral activities. The presence of these rings can enhance interactions with biological targets, making them promising candidates for drug development.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Tetrazole-based compounds have shown promising antimicrobial properties. |

| Antiviral Activity | Some tetrazole derivatives have been explored for their potential in inhibiting viral replication. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume